molecular formula C13H10N2 B1268806 3-(4-Aminophenyl)benzonitrile CAS No. 443998-73-0

3-(4-Aminophenyl)benzonitrile

Cat. No. B1268806
M. Wt: 194.23 g/mol
InChI Key: CYKMHHNPZOCBKT-UHFFFAOYSA-N
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Description

“3-(4-Aminophenyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It is used in various applications due to its flexible precursor and solvent properties .


Molecular Structure Analysis

The molecular structure of “3-(4-Aminophenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions of “3-(4-Aminophenyl)benzonitrile” have been analyzed in various studies. One such study used natural bond orbital (NBO) analysis to study the charge delocalization within the molecule . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Aminophenyl)benzonitrile” have been analyzed in various studies . These studies have determined dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .

Scientific Research Applications

1. Spectroscopic Characterization and Molecular Structure Analysis

  • Application Summary: The compound is used in spectroscopic characterization and molecular structure analysis. It has been studied with Density Functional Theory, and the calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
  • Methods of Application: The spectral studies of 4-(3-aminophenyl)benzonitrile were performed in the infrared range 4000–500 cm −1. Similarly, the Raman Spectrum of AP-PhCN has been calculated in the range 3500–50 cm −1 .
  • Results or Outcomes: The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes. Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .

2. Organic Light-Emitting Diodes (OLEDs)

  • Application Summary: 3-(4-Aminophenyl)benzonitrile has been studied as a potential emitter material in OLEDs due to its fluorescent properties.
  • Methods of Application: The compound exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant, making it a promising candidate for OLED applications.
  • Results or Outcomes: Research suggests that it could be a promising candidate for OLED applications due to its good thermal stability, film-forming ability, and efficient energy transfer from host to dopant.

properties

IUPAC Name

3-(4-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKMHHNPZOCBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359994
Record name 3-(4-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)benzonitrile

CAS RN

443998-73-0
Record name 3-(4-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 443998-73-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, N Takenaka, H Nishioka… - Chemistry–An Asian …, 2008 - Wiley Online Library
A new photoswitch for DNA hybridization involving para‐substituted azobenzenes (such as isopropyl‐ or tert‐butyl‐substituted derivatives) with L‐threoninol as a linker was synthesized…
Number of citations: 38 onlinelibrary.wiley.com

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